2-Amino-5-bromo-4-chlorobenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

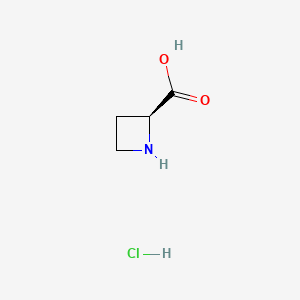

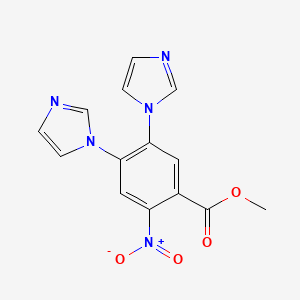

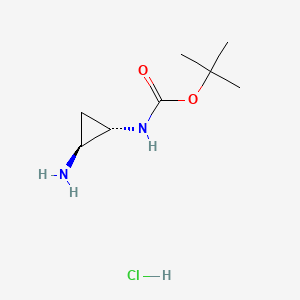

2-Amino-5-bromo-4-chlorobenzonitrile is a heterocyclic building block . It has a molecular weight of 231.48 .

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-bromo-2-chlorobenzaldehyde and sodium cyanide in aqueous solution . Another method involves the preparation of benzonitriles by reacting an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature of between 150* C. and 190* C .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C7H4BrClN2 . The InChI code for this compound is 1S/C7H4BrClN2/c8-5-1-4 (3-10)7 (11)2-6 (5)9/h1-2H,11H2 .Chemical Reactions Analysis

This compound has been used in the synthesis of copper-ligand coordination complexes and 4-amino-3-benzimidazol-2-ylhydroquinolin-2-one-based multi-targeted receptor tyrosine kinase (RTK) inhibitors with anticancer activity .Physical and Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 231.48 . The compound is stored at a temperature of 0-5°C .Scientific Research Applications

Spectroscopic Analysis : Sudha et al. (2011) conducted a study on 2-amino-4-chlorobenzonitrile, focusing on its molecular structure, vibrational spectra, and NBO analysis. This research demonstrates the compound's utility in molecular spectroscopy and theoretical studies (Sudha, Sundaraganesan, Kurt, Cinar, & Karabacak, 2011).

Metabolic Study : Kanamori et al. (2002) explored the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats, highlighting its metabolic pathways and derivatives. This research showcases the potential of 2-Amino-5-bromo-4-chlorobenzonitrile in pharmacological and toxicological studies (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

Antimicrobial Activity : Kumar et al. (2022) focused on synthesizing derivatives from 2-chlorosalicylaldehyde, leading to compounds with potential antibacterial and antifungal properties. This indicates the compound's relevance in developing new antimicrobial agents (Kumar, Basavaraja, Mathada, & Mylarappa, 2022).

Catalysis in Organic Synthesis : Ji, Li, and Bunnelle (2003) reported the selective amination of polyhalopyridines, highlighting the compound's role in catalyzing chemical reactions, which is essential in synthetic chemistry (Ji, Li, & Bunnelle, 2003).

Psychoactive Substance Analysis : Power et al. (2015) investigated 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one, a cathinone analogue with potential psychoactive effects. This study is relevant in the context of drug analysis and forensic science (Power, Kavanagh, O'Brien, Barry, Twamley, Talbot, Dowling, & Brandt, 2015).

Safety and Hazards

The safety information for 2-Amino-5-bromo-4-chlorobenzonitrile indicates that it should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

The future directions of 2-Amino-5-bromo-4-chlorobenzonitrile could involve its use in the synthesis of more complex compounds. For example, it has been used in the synthesis of copper-ligand coordination complexes and multi-targeted receptor tyrosine kinase (RTK) inhibitors . These compounds have potential applications in various fields, including medicinal chemistry and materials science.

Relevant Papers The relevant papers on this compound can be found at Sigma-Aldrich . These papers provide more detailed information on the compound, including its synthesis, properties, and applications.

Properties

IUPAC Name |

2-amino-5-bromo-4-chlorobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJPRHLKWMOMEPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00698466 |

Source

|

| Record name | 2-Amino-5-bromo-4-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

671795-60-1 |

Source

|

| Record name | 2-Amino-5-bromo-4-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexylcyclohexanamine;(2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B581898.png)

![N-cyclohexylcyclohexanamine;(2S)-4-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B581899.png)

![(2R)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine](/img/structure/B581906.png)